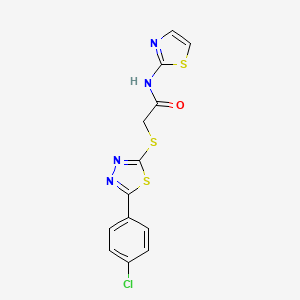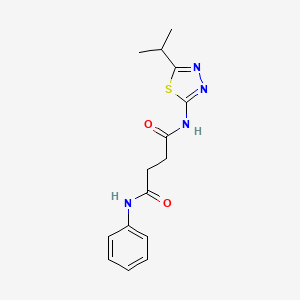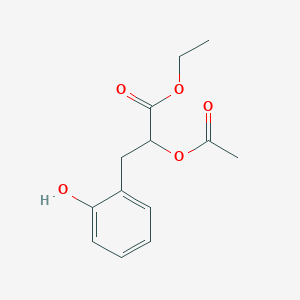![molecular formula C20H17F4N3O2S B12937948 1-[3'-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6',7'-difluorospiro[1,3,4-thiadiazole-2,4'-2,3-dihydrochromene]-3-yl]ethanone](/img/structure/B12937948.png)
1-[3'-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6',7'-difluorospiro[1,3,4-thiadiazole-2,4'-2,3-dihydrochromene]-3-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3’-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6’,7’-difluorospiro[1,3,4-thiadiazole-2,4’-2,3-dihydrochromene]-3-yl]ethanone is a complex organic compound that features a unique spiro structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple fluorine atoms and a thiadiazole ring suggests it may exhibit significant biological activity and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3’-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6’,7’-difluorospiro[1,3,4-thiadiazole-2,4’-2,3-dihydrochromene]-3-yl]ethanone typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the spiro[1,3,4-thiadiazole-2,4’-2,3-dihydrochromene] core: This can be achieved through a cyclization reaction involving a suitable chromene derivative and a thiadiazole precursor under acidic or basic conditions.
Introduction of the difluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a difluorophenyl halide reacts with the spiro core.
Attachment of the aminoethyl side chain: This can be done through a reductive amination reaction where an aldehyde or ketone intermediate is reacted with ethylenediamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-[3’-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6’,7’-difluorospiro[1,3,4-thiadiazole-2,4’-2,3-dihydrochromene]-3-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The aminoethyl side chain can be oxidized to form corresponding imines or amides.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Possible therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of advanced materials with specific properties such as high stability or unique electronic characteristics.
作用機序
The mechanism of action of 1-[3’-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6’,7’-difluorospiro[1,3,4-thiadiazole-2,4’-2,3-dihydrochromene]-3-yl]ethanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The presence of fluorine atoms can enhance binding affinity and selectivity through interactions like hydrogen bonding and van der Waals forces.
類似化合物との比較
1-[3’-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6’,7’-difluorospiro[1,3,4-thiadiazole-2,4’-2,3-dihydrochromene]-3-yl]ethanone: can be compared to other spiro compounds with similar cores but different substituents.
Difluorophenyl derivatives: Compounds with similar difluorophenyl groups but different core structures.
Uniqueness:
- The combination of a spiro[1,3,4-thiadiazole-2,4’-2,3-dihydrochromene] core with a difluorophenyl group and an aminoethyl side chain makes this compound unique. The presence of multiple fluorine atoms can enhance its stability and biological activity compared to similar compounds without fluorine.
特性
分子式 |
C20H17F4N3O2S |
|---|---|
分子量 |
439.4 g/mol |
IUPAC名 |
1-[3'-(2-aminoethyl)-5-(2,5-difluorophenyl)-6',7'-difluorospiro[1,3,4-thiadiazole-2,4'-2,3-dihydrochromene]-3-yl]ethanone |
InChI |
InChI=1S/C20H17F4N3O2S/c1-10(28)27-20(30-19(26-27)13-6-12(21)2-3-15(13)22)11(4-5-25)9-29-18-8-17(24)16(23)7-14(18)20/h2-3,6-8,11H,4-5,9,25H2,1H3 |
InChIキー |
FUZQTOPGYJUXHS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C2(C(COC3=CC(=C(C=C32)F)F)CCN)SC(=N1)C4=C(C=CC(=C4)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetamide, N-[3-(4-chlorophenyl)-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl]-](/img/structure/B12937891.png)
![Rel-(1R,2R,3a1R,12bR)-2,3a1,4,5,7,12b-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol](/img/structure/B12937894.png)
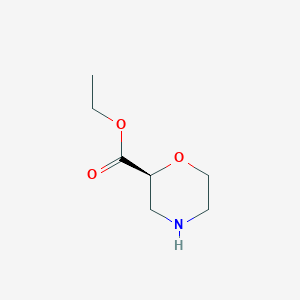
![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid hydrochloride](/img/structure/B12937898.png)
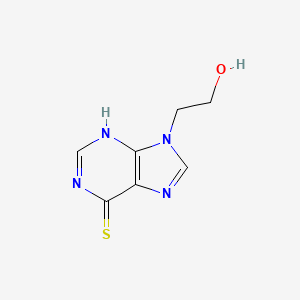
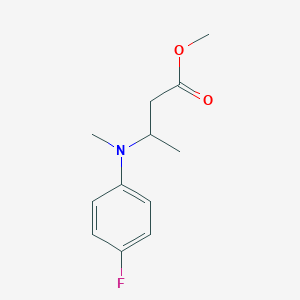
![4-Imidazolidinone, 5-[2-(methylsulfinyl)ethyl]-3-phenyl-2-thioxo-](/img/structure/B12937915.png)
